Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate

Catalog No.
S13178850
CAS No.
84145-24-4
M.F
C15H19N3O2
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-...

CAS Number

84145-24-4

Product Name

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate

IUPAC Name

methyl 4-anilino-4-cyano-3-methylpiperidine-1-carboxylate

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-12-10-18(14(19)20-2)9-8-15(12,11-16)17-13-6-4-3-5-7-13/h3-7,12,17H,8-10H2,1-2H3

InChI Key

AOEIBPYCEZZLSX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)C(=O)OC

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of approximately 287.36 g/mol. This compound is characterized by its achiral nature, meaning it does not have stereocenters or optical activity, which can simplify its synthesis and application in various fields . The structure consists of a piperidine ring substituted with a cyano group, a methyl group, and a phenylamino group, contributing to its unique properties and potential biological activities.

Typical of compounds containing cyano and amine functionalities. These may include:

  • Nucleophilic substitutions: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction reactions: The cyano group can be reduced to an amine, altering the compound's biological activity.

These reactions enable the modification of the compound for various applications in medicinal chemistry and materials science.

Preliminary studies suggest that methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate may exhibit significant biological activities. Compounds with similar structures often show promise as:

  • Antidepressants: Due to their interaction with neurotransmitter systems.
  • Anticancer agents: Some derivatives have been linked to cytotoxic effects on cancer cells.
  • Antimicrobial properties: The presence of the phenylamino group may enhance activity against certain pathogens.

Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

The synthesis of methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the piperidine ring: This may involve cyclization reactions starting from appropriate precursors.
  • Introduction of the cyano group: This can be achieved through nucleophilic addition reactions involving cyanide sources.
  • Substitution with phenylamine: The phenylamino group is introduced via electrophilic aromatic substitution or direct amination.
  • Esterification: Finally, the carboxylic acid formed from the hydrolysis step is converted back into an ester using methanol and acid catalysts.

This multi-step synthesis highlights the complexity involved in producing this compound.

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing polymers or coatings due to its unique structural properties.

Interaction studies are essential for understanding how methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate interacts with biological systems. Research typically focuses on:

  • Binding affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of action: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity profiles: Evaluating safety and side effects associated with its use in therapeutic contexts.

Such studies are crucial for advancing this compound toward clinical applications.

Several compounds share structural similarities with methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate. A comparison highlights its uniqueness:

Compound NameMolecular FormulaMolecular WeightNotable Features
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylateC16H21N3O2287.36 g/molContains both cyano and phenylamino groups
Methyl 4-cyano-3-methylpiperidineC12H16N2O2220.27 g/molLacks phenyl substitution; simpler structure
Methyl 4-(phenylamino)piperidine-1-carboxylateC15H19N3O2273.33 g/molDoes not contain a cyano group; different biological activity profile
Methyl 3-(4-cyanophenyl)propanoateC13H13N2O2229.26 g/molDifferent functional groups; less complex

Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate stands out due to its combination of functional groups that may enhance its biological activity compared to these similar compounds. Its unique structure allows for diverse applications and potential therapeutic uses, making it an interesting subject for further research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.147726857 g/mol

Monoisotopic Mass

273.147726857 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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